Cas no 2763909-06-2 (Tert-butyl 1,3-oxazinane-4-carboxylate)

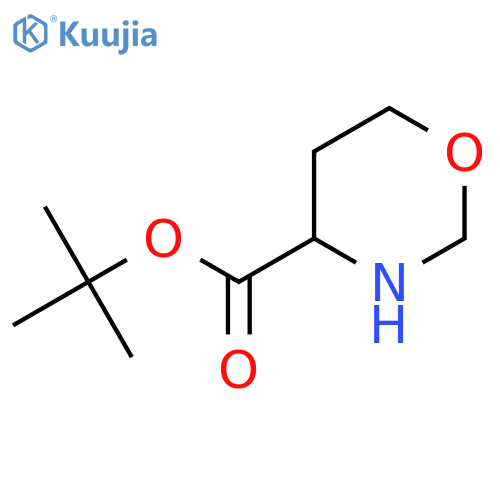

2763909-06-2 structure

商品名:Tert-butyl 1,3-oxazinane-4-carboxylate

Tert-butyl 1,3-oxazinane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-37344083

- 2763909-06-2

- tert-butyl 1,3-oxazinane-4-carboxylate

- Tert-butyl 1,3-oxazinane-4-carboxylate

-

- インチ: 1S/C9H17NO3/c1-9(2,3)13-8(11)7-4-5-12-6-10-7/h7,10H,4-6H2,1-3H3

- InChIKey: SPVPLKMOUVNHCE-UHFFFAOYSA-N

- ほほえんだ: O(C(C1CCOCN1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 47.6Ų

Tert-butyl 1,3-oxazinane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37344083-0.1g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 0.1g |

$1031.0 | 2025-03-18 | |

| Enamine | EN300-37344083-2.5g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 2.5g |

$2295.0 | 2025-03-18 | |

| Enamine | EN300-37344083-0.25g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 0.25g |

$1078.0 | 2025-03-18 | |

| Enamine | EN300-37344083-1.0g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 1.0g |

$1172.0 | 2025-03-18 | |

| Enamine | EN300-37344083-5.0g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 5.0g |

$3396.0 | 2025-03-18 | |

| Enamine | EN300-37344083-0.05g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 0.05g |

$983.0 | 2025-03-18 | |

| Enamine | EN300-37344083-10.0g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 10.0g |

$5037.0 | 2025-03-18 | |

| Enamine | EN300-37344083-0.5g |

tert-butyl 1,3-oxazinane-4-carboxylate |

2763909-06-2 | 95.0% | 0.5g |

$1124.0 | 2025-03-18 |

Tert-butyl 1,3-oxazinane-4-carboxylate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

2763909-06-2 (Tert-butyl 1,3-oxazinane-4-carboxylate) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量